Methyl benzoate

Catalog No.
S583654
CAS No.
93-58-3
M.F
C8H8O2
C6H5COOCH3
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl benzoate

CAS Number

93-58-3

Product Name

Methyl benzoate

IUPAC Name

methyl benzoate

Molecular Formula

C8H8O2
C6H5COOCH3
C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8(9)7-5-3-2-4-6-7/h2-6H,1H3

InChI Key

QPJVMBTYPHYUOC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=CC=C1

Solubility

less than 1 mg/mL at 72.5° F (NTP, 1992)
0.02 M
2.1 mg/mL at 20 °C
In water, 2100 mg/L at 20 °C
In water, 2.038X10+3 mg/L at 25 deg
Soluble in ethanol, carbon tetrachloride, methanol; miscible with diethyl ether
Miscible with alcohol, ether, methanol
Soluble in 3 parts of 60% alcohol, in most fixed oils, in ether
Soluble in propylene glycol; insoluble in glycerin
Solubility in water: none
insoluble in water, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

Clorius; Methyl Benzenecarboxylate; Methyl Benzoate; NSC 9394; Niobe Oil;

Canonical SMILES

COC(=O)C1=CC=CC=C1

Bioinsecticide Potential:

Research suggests that methyl benzoate possesses insecticidal properties, making it a potential candidate for the development of environmentally friendly biopesticides. Studies have demonstrated its effectiveness against various insect pests, including:

  • Brown marmorated stink bug (Halyomorpha halys) and multicolored Asian lady beetle (Harmonia dimidiata): A study published in Scientific Reports found that methyl benzoate exhibited significant fumigant toxicity against these invasive species, suggesting its potential as a green pesticide alternative. A Floral Fragrance, Methyl Benzoate, is An Efficient Green Pesticide Against Invasive Species:
  • Sweetpotato whitefly (Bemisia tabaci): Research published in the Journal of Insect Science revealed methyl benzoate's repellency and fumigant toxicity against this major agricultural pest. This finding highlights its potential as a biocontrol agent for integrated pest management strategies. Methyl benzoate exhibits insecticidal and repellent activities against Bemisia tabaci (Gennadius) (Hemiptera: Aleyrodidae): )

Repellent Properties:

Methyl benzoate's repellent properties are being investigated in various contexts:

  • Bed bug control: Studies have shown that methyl benzoate and its derivatives exhibit repellency against the common bed bug (Cimex lectularius). This research holds promise for developing novel, non-toxic bed bug repellents. Characterizing Repellencies of Methyl Benzoate and Its Analogs against the Common Bed Bug, Cimex lectularius: )

Anti-Cancer Potential:

Emerging research explores the potential of methyl benzoate derivatives as inhibitors of the pentose phosphate pathway, a metabolic process linked to cancer progression and drug resistance. In silico and in vitro studies suggest that these derivatives may offer new avenues for cancer treatment, although further research is necessary. Methyl benzoate derivatives as inhibitors of pentose phosphate pathway, which promotes cancer progression and drug resistance: An in silico study supported by in vitro results: )

Plant Biology:

Methyl benzoate plays a crucial role in plant biology. Research investigates its involvement in:

  • Floral scent production: Studies have shown that methyl benzoate is the most abundant volatile compound in many flower varieties, attracting pollinators and contributing to floral fragrance. Developmental Regulation of Methyl Benzoate Biosynthesis and Emission in Snapdragon Flowers: )

Methyl benzoate is an organic compound classified as an ester, with the chemical formula C₆H₅COOCH₃. It appears as a colorless liquid that has a pleasant aroma, reminiscent of the feijoa fruit, making it popular in perfumery and flavoring applications. Methyl benzoate is poorly soluble in water but is miscible with many organic solvents, which enhances its utility in various industrial applications .

Due to its functional groups. Key reactions include:

  • Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution, such as nitration, where nitric acid reacts with methyl benzoate to produce methyl 3-nitrobenzoate .
  • Nucleophilic Attack: The carbonyl carbon of the ester group can be targeted by nucleophiles. For instance, hydrolysis in the presence of aqueous sodium hydroxide yields methanol and sodium benzoate .
  • Photo

Methyl benzoate exhibits biological activity that has garnered interest in various fields:

  • Insect Attraction: It is known to attract certain species of orchid bees, which utilize it for pheromone synthesis. This property makes it valuable in ecological studies and insect trapping .
  • Toxicity: While it has beneficial uses, methyl benzoate is toxic when ingested and can irritate the eyes and respiratory tract. Its acute toxicity (oral LD50) is reported to be 3.4 g/kg in rats .

The synthesis of methyl benzoate primarily involves the esterification of benzoic acid with methanol. This reaction typically requires a strong acid catalyst such as sulfuric acid or hydrochloric acid:

  • Esterification Reaction:
    • Reactants: Benzoic acid and methanol
    • Catalyst: Strong acid (e.g., sulfuric acid)
    • Conditions: Heat under reflux to promote reaction completion.

Other methods include transesterification with higher alcohols and the use of layered alkaline earth metal benzoates as catalysts, which have shown promising results in improving yield and reaction efficiency .

Methyl benzoate finds diverse applications across various industries:

  • Fragrance Industry: Used extensively in perfumes due to its pleasant aroma.
  • Flavoring Agent: Employed in food products for flavor enhancement.
  • Solvent: Acts as a solvent for cellulose esters, resins, and rubber.
  • Pesticide: Utilized to attract specific insect species for research and pest control purposes .

Studies have focused on the interactions of methyl benzoate with other chemicals:

  • Reactivity with Strong Bases and Oxidizing Agents: Methyl benzoate can react vigorously with strong bases (e.g., sodium hydroxide) and oxidizing agents, leading to hydrolysis or oxidation reactions that may produce harmful byproducts .
  • Negative Ion Chemistry: Research indicates that negative ions can react with methyl benzoate to displace hydrogen from the aromatic ring, forming various products .

Methyl benzoate shares structural similarities with several other esters and compounds. Here are some comparable compounds:

Compound NameStructureUnique Features
Ethyl BenzoateC₆H₅COOCH₂CH₃Higher solubility in water; different aroma profile
Butyl BenzoateC₆H₅COO(CH₂)₃CH₃Higher boiling point; used in coatings
Benzyl BenzoateC₆H₅COOCH₂C₆H₅Aromatic character; used as a solvent
Propyl BenzoateC₆H₅COO(CH₂)₂CH₃Moderate volatility; used in fragrance formulations

Uniqueness of Methyl Benzoate

Methyl benzoate's distinctive aroma and its ability to attract specific insects set it apart from similar compounds. Its reactivity profile allows for versatile applications in both industrial and biological contexts.

Physical Description

Methyl benzoate appears as a crystalline solid or a solid dissolved in a liquid. Denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.
DryPowder; Liquid
Liquid
COLOURLESS OILY LIQUID WITH CHARACTERISTIC ODOUR.
colourless liquid with a pungent, heavy, floral odour with fruity undertones

Color/Form

Colorless, transparent liquid
Liquid...colorless, oily

XLogP3

2.1

Boiling Point

388 to 390 °F at 760 mm Hg (NTP, 1992)
199.0 °C
199 °C
198-200 °C

Flash Point

181 °F (NTP, 1992)
181 °F (83 °C) (Closed cup)
83 °C c.c.

Vapor Density

4.69 (NTP, 1992) (Relative to Air)
4.69 (Air = 1)
Relative vapor density (air = 1): 4.7

Density

1.0888 at 68 °F (USCG, 1999)
d2525 1.09
1.0837 g/cu cm at 25 °C
Relative density (water = 1): 1.09
1.082-1.089

LogP

2.12 (LogP)
2.12
log Kow = 2.12

Odor

Fragrant odor
FRUITY ODOR, ALSO SIMILAR TO CANANGA
MEDICINAL ODOR

Melting Point

10 °F (NTP, 1992)
-15.0 °C
Fp -12.3 °
-12.35 °C
-12.3°C
-12 °C

UNII

6618K1VJ9T

GHS Hazard Statements

Aggregated GHS information provided by 2184 companies from 10 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 7 of 2184 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 2177 of 2184 companies with hazard statement code(s):;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: Methyl benzoate is a colorless, transparent, oily liquid. It has a fragrant odor and a fruity, nutty taste like cherry. Methyl benzoate is very soluble in water. Methyl benzoate occurs naturally in plants, flowers and in oils of clove, ylang ylang and tuberose. It is produced by microorganisms. The compound is sometimes released from water purification plants. USE: Methyl benzoate is an important commercial chemical that is used in cosmetics and perfumes. It is also used as a food flavoring, solvent, and chemical ingredient in disinfectants and pesticides. EXPOSURE: Workers that use or produce methyl benzoate may breathe in vapors or have direct skin contact. The general population may be exposed by eating foods that contain methyl benzoate or breathing in vapors or having direct skin contact when using cosmetics or perfumes containing methyl benzoate. If methyl benzoate is released to air, it will be broken down slowly by reaction with other chemicals. Methyl benzoate released to air will also be in or on particles that eventually fall to the ground. If released to water or soil, it is not expected to bind to soil particles or suspended particles. Methyl benzoate is expected to move through soil. It is expected to move into air from wet soils or water surfaces. Methyl benzoate is expected to be broken down by microorganisms and may not build up in tissues of aquatic organisms. RISK: Skin and eye irritation may occur with direct contact with methyl benzoate. Nose, throat and lung irritation may occur when breathing vapors. Methyl benzoate may cause allergic skin reactions. Changes in the blood and damage to the central nervous system have been observed in laboratory animals fed high doses of methyl benzoate over time. The potential for methyl benzoate to cause infertility, abortion, or birth defects has not been examined in laboratory animals. The potential for methyl benzoate to cause cancer has not been examined in laboratory animals. The potential for methyl benzoate to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 13th Report on Carcinogens. (SRC)

Vapor Pressure

1 mm Hg at 102 °F ; 20 mm Hg at 197.2° F; 760 mm Hg at 391.1° F (NTP, 1992)
0.38 mmHg
0.38 mm Hg at 25 °C
Vapor pressure, Pa at 39 °C: 133

Pictograms

Irritant

Irritant

Other CAS

93-58-3

Wikipedia

Methyl benzoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Preservative; Skin conditioning

Methods of Manufacturing

(1) By heating methanol and benzoic acid in presence of sulfuric acid; (2) passing dry hydrogen chloride through a solution of benzoic acid and methanol.
Methylbenzoate is prepared by the direct esterification of benzoic acid and methanol.
By heating benzoic acid and dimethyl sulfate to high temperature, or by exchange between ethyl benzoate and methanol in KOH solution.

General Manufacturing Information

All other basic organic chemical manufacturing
Fragrances
Oil and gas drilling, extraction, and support activities
Synthetic dye and pigment manufacturing
Benzoic acid, methyl ester: ACTIVE
Methyl benzoate has a pleasant, distinctive and persistent odor ... Methyl benzoate has been recognized as a chemical degradation product of cocaine. This fact contributes to a forensic procedure where the characteristic odor serves as qualitative indicator.
The aroma of street cocaine was produced by volatilizing methyl benzoate, methyl cinnamate, and dimethyl truxillate. A ratio of these 3 components of 70:20:10 afforded the aroma which can be used by law enforcement agencies to train officers and dogs to detect cocaine.

Analytic Laboratory Methods

Methyl benzoate was chromatographed on a polyethylene glycol chromosorb with column at 130 °C with flame ionization detection.
Determination of preservatives in cosmetic products by using thin layer chromatographic procedures.
Determination of preservatives in cosmetic products by using high perfprmance liquid chromatography.

Storage Conditions

Conditions for safe storage, including any incompatibilities: Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): Combustible liquids.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1. Maki, Takao; Takeda, Kazuo. "Benzoic Acid and Derivatives". Ullmann's Encyclopedia of Industrial Chemistry. Weinheim: Wiley-VCH. doi:10.1002/14356007.a03_555..
2. John McMurry (2008). Organic Chemistry, 7th Edition. Thompson - Brooks/Cole. ISBN 978-1-4390-4972-3.. Page 623
3. Choudhary, MI; Naheed, N; Abbaskhan, A; Musharraf, SG; Siddiqui, H; Atta-Ur-Rahman (2008). "Phenolic and other constituents of fresh water fern Salvinia molesta". Phytochemistry. 69 (4): 1018–23. doi:10.1016/j.phytochem.2007.10.028. PMID 18177906.
4. Schiestl, F.P.; Roubik, D.W. (2003). "Odor Compound Detection in Male Euglossine Bees". Journal of Chemical Ecology. 29 (1): 253–257. doi:10.1023/A:1021932131526. hdl:20.500.11850/57276. PMID 12647866.
5. Dejarme, Lindy E.; Gooding, Rachel E.; Lawhon, Sara J.; Ray, Prasenjit; Kuhlman, Michael R. (1997). "Formation of methyl benzoate from cocaine hydrochloride under different temperatures and humidities". In Works, George; Rudin, Leonid I; Hicks, John; et al. (eds.). Proceedings of SPIE. SPIE Proceedings. Vol. 2937. p. 19. doi:10.1117/12.266783.
6. Waggoner, L. Paul; Johnston, James M.; Williams, Marc; Jackson, Jan; Jones, Meredith H.; Boussom, Teresa; Petrousky, James A. (1997). "Canine olfactory sensitivity to cocaine hydrochloride and methyl benzoate". In Works, George; Rudin, Leonid I; Hicks, John; et al. (eds.). Proceedings of SPIE. SPIE Proceedings. Vol. 2937. p. 216. doi:10.1117/12.266775.

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